molecular formula C10H16F2O2 B13461310 (8,8-Difluoro-2-oxaspiro[4.5]decan-3-YL)methanol

(8,8-Difluoro-2-oxaspiro[4.5]decan-3-YL)methanol

Cat. No.: B13461310
M. Wt: 206.23 g/mol
InChI Key: ZRRXZKZFVIRQME-UHFFFAOYSA-N
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Description

{8,8-difluoro-2-oxaspiro[45]decan-3-yl}methanol is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8,8-difluoro-2-oxaspiro[4.5]decan-3-yl}methanol typically involves a multi-step process. One common method is the Prins/pinacol reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by Lewis acids and proceeds through a cascade of Prins and pinacol rearrangements to yield the desired spirocyclic product .

Industrial Production Methods

Industrial production of {8,8-difluoro-2-oxaspiro[4.5]decan-3-yl}methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

{8,8-difluoro-2-oxaspiro[4.5]decan-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

{8,8-difluoro-2-oxaspiro[4.5]decan-3-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {8,8-difluoro-2-oxaspiro[4.5]decan-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{8,8-difluoro-2-oxaspiro[4.5]decan-3-yl}methanol is unique due to its specific combination of fluorine atoms and spirocyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H16F2O2

Molecular Weight

206.23 g/mol

IUPAC Name

(8,8-difluoro-2-oxaspiro[4.5]decan-3-yl)methanol

InChI

InChI=1S/C10H16F2O2/c11-10(12)3-1-9(2-4-10)5-8(6-13)14-7-9/h8,13H,1-7H2

InChI Key

ZRRXZKZFVIRQME-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CC(OC2)CO)(F)F

Origin of Product

United States

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